molecular formula C48H42CuN4-2 B12332525 copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetrakis(4-methylphenyl)-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetrakis(4-methylphenyl)-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

Cat. No.: B12332525
M. Wt: 738.4 g/mol
InChI Key: KJHCREWRDQWUNJ-CFKMOPPOSA-N
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Description

meso-Tetratolylporphyrin-Cu(II): is a copper complex of meso-tetratolylporphyrin, a type of porphyrin compound. Porphyrins are a group of organic compounds, characterized by a large, conjugated ring system composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their vibrant colors and are crucial in various biological functions such as oxygen transport and photosynthesis.

Preparation Methods

The synthesis of meso-tetratolylporphyrin typically involves the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions. One common method is the Adler-Longo synthesis, where pyrrole and 4-methylbenzaldehyde are refluxed in propionic acid. The resulting porphyrin is then metallated with copper(II) acetate to form meso-Tetratolylporphyrin-Cu(II) .

Industrial production methods for meso-tetratolylporphyrin-Cu(II) are similar but often optimized for higher yields and purity. These methods may involve the use of automated reactors and purification systems to ensure consistent quality .

Chemical Reactions Analysis

meso-Tetratolylporphyrin-Cu(II) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized porphyrin derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced porphyrin species.

    Substitution: meso-Tetratolylporphyrin-Cu(II) can undergo substitution reactions where the tolyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated or carboxylated porphyrins, while substitution reactions can produce a wide range of functionalized porphyrins .

Mechanism of Action

The mechanism of action of meso-Tetratolylporphyrin-Cu(II) involves its ability to interact with molecular oxygen and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, a highly reactive form of oxygen that can induce cell death in cancer cells. The copper center in the porphyrin ring plays a crucial role in facilitating these reactions by stabilizing the reactive intermediates .

Comparison with Similar Compounds

meso-Tetratolylporphyrin-Cu(II) can be compared with other metalloporphyrins such as:

meso-Tetratolylporphyrin-Cu(II) is unique due to the presence of tolyl groups, which can influence its solubility, electronic properties, and reactivity compared to other metalloporphyrins .

Properties

Molecular Formula

C48H42CuN4-2

Molecular Weight

738.4 g/mol

IUPAC Name

copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetrakis(4-methylphenyl)-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

InChI

InChI=1S/C48H42N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-21,23,26,28,38,41H,22,24-25,27H2,1-4H3;/q-4;+2/b45-37-,46-39-,47-40-,48-43-;

InChI Key

KJHCREWRDQWUNJ-CFKMOPPOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C/2=C\3/[N-]/C(=C(\C4[N-]/C(=C(\C5=CC=C([N-]5)/C(=C/6\[N-]C2CC6)/C7=CC=C(C=C7)C)/C8=CC=C(C=C8)C)/CC4)/C9=CC=C(C=C9)C)/C=C3.[Cu+2]

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4CCC(=C(C5=CC=C([N-]5)C(=C6CCC2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)[N-]4)C9=CC=C(C=C9)C)[N-]3.[Cu+2]

Origin of Product

United States

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